molecular formula C12H14O4 B8299228 4-Butyryl-2-hydroxy-benzoic acid methyl ester

4-Butyryl-2-hydroxy-benzoic acid methyl ester

Cat. No. B8299228
M. Wt: 222.24 g/mol
InChI Key: BJLFCWVEFAZQRN-UHFFFAOYSA-N
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Patent
US07816542B2

Procedure details

To the solution of 2-hydroxy-4-(1-hydroxy-butyl)-benzoic acid methyl ester (132 mg, 0.59 mmol) in DCM (6 mL), is added PDC (245 mg, 1.1 mmol) in one portion. The reaction is stirred overnight. The reaction mixture is filtered through a silica gel plug using DCM as eluent. The filtrate is concentrated to give 4-butyryl-2-hydroxy-benzoic acid methyl ester as a white solid: 1H NMR (400 MHz, CDCl3) δ 10.77 (s, 1H), 7.92 (d, 1H, J=8.4 Hz), 7.52 (d, 1H, J=1.6 Hz), 7.44 (dd, 1H, J=1.6, 8 Hz), 3.99 (s, 3H), 2.93 (t, 2H, J=7.2 Hz), 1.76 (qt, 2H, J=7.6 Hz), 1.00 (t, 3H, J=7.6 Hz).
Quantity
132 mg
Type
reactant
Reaction Step One
Name
Quantity
245 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:16])[C:4]1[CH:9]=[CH:8][C:7]([CH:10]([OH:14])[CH2:11][CH2:12][CH3:13])=[CH:6][C:5]=1[OH:15].C1C=C[NH+]=CC=1.C1C=C[NH+]=CC=1.[O-][Cr](O[Cr]([O-])(=O)=O)(=O)=O>C(Cl)Cl>[CH3:1][O:2][C:3](=[O:16])[C:4]1[CH:9]=[CH:8][C:7]([C:10](=[O:14])[CH2:11][CH2:12][CH3:13])=[CH:6][C:5]=1[OH:15] |f:1.2.3|

Inputs

Step One
Name
Quantity
132 mg
Type
reactant
Smiles
COC(C1=C(C=C(C=C1)C(CCC)O)O)=O
Name
Quantity
245 mg
Type
reactant
Smiles
C1=CC=[NH+]C=C1.C1=CC=[NH+]C=C1.[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-]
Name
Quantity
6 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The reaction is stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered through a silica gel plug
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC(C1=C(C=C(C=C1)C(CCC)=O)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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